molecular formula C16H15NO B13951340 Propanamide, N-9H-fluoren-2-yl- CAS No. 60550-78-9

Propanamide, N-9H-fluoren-2-yl-

Katalognummer: B13951340
CAS-Nummer: 60550-78-9
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: LXWGEBDMBDWGIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, N-9H-fluoren-2-yl-: is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a fluorenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, N-9H-fluoren-2-yl- typically involves the reaction of 9H-fluoren-2-amine with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

9H-fluoren-2-amine+propanoyl chloridePropanamide, N-9H-fluoren-2-yl-+HCl\text{9H-fluoren-2-amine} + \text{propanoyl chloride} \rightarrow \text{Propanamide, N-9H-fluoren-2-yl-} + \text{HCl} 9H-fluoren-2-amine+propanoyl chloride→Propanamide, N-9H-fluoren-2-yl-+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts or solvents to enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Propanamide, N-9H-fluoren-2-yl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce the amide group to an amine.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may yield fluorenylamines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Propanamide, N-9H-fluoren-2-yl- is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules. It may also serve as a model compound for understanding the behavior of similar amides in biological systems.

Medicine: Propanamide, N-9H-fluoren-2-yl- has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its unique properties make it suitable for various applications in material science.

Wirkmechanismus

The mechanism of action of Propanamide, N-9H-fluoren-2-yl- involves its interaction with specific molecular targets. The fluorenyl moiety can interact with aromatic systems through π-π stacking interactions, while the amide group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to bind to specific targets.

Vergleich Mit ähnlichen Verbindungen

    Propanamide: A simpler amide without the fluorenyl group.

    Fluorenylmethanol: A compound with a fluorenyl group attached to a methanol moiety.

    Fluorenone: An oxidized derivative of fluorene.

Uniqueness: Propanamide, N-9H-fluoren-2-yl- is unique due to the presence of both the propanamide and fluorenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

60550-78-9

Molekularformel

C16H15NO

Molekulargewicht

237.30 g/mol

IUPAC-Name

N-(9H-fluoren-2-yl)propanamide

InChI

InChI=1S/C16H15NO/c1-2-16(18)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3,(H,17,18)

InChI-Schlüssel

LXWGEBDMBDWGIP-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.